molecular formula C21H18F3NO4S B3020534 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 690644-33-8

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B3020534
CAS No.: 690644-33-8
M. Wt: 437.43
InChI Key: CUBJGOLEVCWCRQ-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzenesulfonamide core with methoxyphenoxy and trifluoroethyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxyphenol with phenyl isocyanate to form the intermediate 2-methoxyphenyl phenylcarbamate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide.

    Reduction: Formation of this compound amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
  • 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide amine derivative
  • This compound substituted derivatives

Uniqueness

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with enhanced biological activity.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S/c1-28-19-9-5-6-10-20(19)29-17-11-13-18(14-12-17)30(26,27)25(15-21(22,23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBJGOLEVCWCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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